molecular formula C14H12N2 B8561195 Benzo[c]cinnoline, 3,8-dimethyl- CAS No. 52143-63-2

Benzo[c]cinnoline, 3,8-dimethyl-

Cat. No. B8561195
CAS RN: 52143-63-2
M. Wt: 208.26 g/mol
InChI Key: AMJPNWGUUCMJJG-UHFFFAOYSA-N
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Patent
US04369318

Procedure details

64 g (0.235 mol) of 4,4'-dimethyl-2,2'-dinitrobiphenyl are dissolved in 700 ml of dry toluene, under argon. 313 g (1.084 mols) of sodium dihydro-bis-(2-methoxyethoxy)-aluminate (70% in toluene) are added slowly dropwise, with stirring; an exothermic reaction takes place. The mixture is stirred for a further 10 minutes at about 80° C. The solution is evaporated to dryness. The oily residue is ground with 500 ml of water and 100 ml of concentrated ammonia. The brown suspension is filtered through a glass filter and the precipitate is washed with water. The precipitate is then extracted with ethanol in a Soxhlet apparatus for 5 days. The resulting alcoholic solution is refluxed with active charcoal and filtered hot and the filtrate is evaporated to dryness. The crude product thus obtained is finally recrystallised from a mixture of toluene/isooctane.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium dihydro-bis-(2-methoxyethoxy)-aluminate
Quantity
313 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=2[N+:15]([O-])=O)=[C:4]([N+:18]([O-])=O)[CH:3]=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=3[N:15]=[N:18][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)C1=C(C=C(C=C1)C)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
sodium dihydro-bis-(2-methoxyethoxy)-aluminate
Quantity
313 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction
STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 10 minutes at about 80° C
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
FILTRATION
Type
FILTRATION
Details
The brown suspension is filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the precipitate is washed with water
EXTRACTION
Type
EXTRACTION
Details
The precipitate is then extracted with ethanol in a Soxhlet apparatus for 5 days
Duration
5 d
TEMPERATURE
Type
TEMPERATURE
Details
The resulting alcoholic solution is refluxed with active charcoal
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(N=NC=3C=C(C=CC23)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.